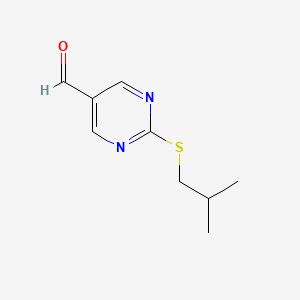

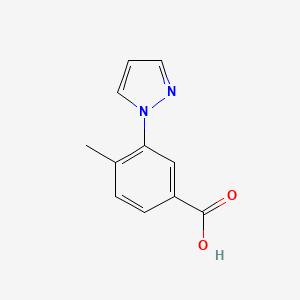

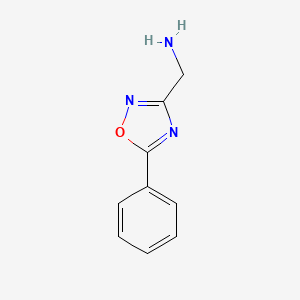

2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde is a compound that is closely related to various sulfur-containing heterocyclic compounds which have been studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, its structural analogs have been synthesized and analyzed for their properties and reactivity. These analogs have shown bacteriostatic effects and have been used as antiseptics, indicating the potential for 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde to possess similar properties .

Synthesis Analysis

The synthesis of related compounds involves the reaction of sulfur-containing aldehydes with alcohols in an acid medium to obtain new biologically active derivatives. For instance, the synthesis of 2,5-bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde acetals was examined, and it was found that the reaction with alcohols occurred at the carbonyl group, leading to the formation of symmetric dialkyl acetal and diastereoisomeric mixed acetals . Similarly, the synthesis of pyrido[2,3-d]pyrimidin-4-ones involved the cyclocondensation of a methylsulfanylpyrimidine carbaldehyde with β-substituted β-aminoacrylic esters, which suggests that a similar approach could be used for synthesizing 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde .

Molecular Structure Analysis

The molecular structure of sulfur-containing heterocyclic compounds is crucial in determining their reactivity and biological activity. In the case of the related compounds, high-performance liquid chromatography (HPLC) and NMR spectroscopy were used to separate and identify the isomers formed during the synthesis. The identification of isomers such as symmetric dimethyl acetal and hemithioketal moieties was based on the analysis of H and C NMR spectra . This analytical approach would be applicable to the structural analysis of 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde as well.

Chemical Reactions Analysis

The chemical reactions of sulfur-containing heterocyclic compounds can lead to unexpected isomerization, as observed in the synthesis of pyran carbaldehyde acetals. The reaction with methanol, taken as a model process, resulted in a change in the product ratio over time, indicating dynamic chemical behavior. The presence of sulfur in the molecule can lead to unique reactivity patterns, which would be an important aspect to consider when studying the chemical reactions of 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing heterocyclic compounds are influenced by their molecular structure. The bacteriostatic effect and antiseptic properties of these compounds suggest that they have significant interactions with biological systems. The reactivity with alcohols and the formation of acetals and hemithioketals indicate that these compounds have reactive functional groups that can undergo further chemical transformations. The analysis of these properties for 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde would require experimental studies similar to those conducted on its analogs .

Scientific Research Applications

Synthesis of Condensed Azines

- Researchers have utilized 2-methylsulfanyl-4,6-dichloropyrimidine-5-carbaldehyde, a related compound, in the synthesis of condensed azines. This involves reactions with enamines, leading to the formation of pyrimido[4,5,6-de][1,6]naphthyridine derivatives, indicating potential for similar applications in 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).

Enantioselective Addition in Asymmetric Autocatalysis

- Pyrimidyl alkanols, similar to 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde, have shown significant roles in asymmetric autocatalysis. These compounds can amplify enantiomeric excess in reactions, suggesting applications in understanding the origins of homochirality in organic compounds (Soai, Kawasaki, & Matsumoto, 2019).

Antimicrobial Agent Synthesis

- Similar pyrimidine derivatives, including 4-amino-6-pyridyl-2-phenyl-5-carbethoxypyrimidine, have been synthesized and transformed into pyrimido[4,5-d]pyrimidine derivatives with potential antimicrobial applications. This indicates the possibility of 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde being utilized in the development of new antimicrobial agents (Abu-Melha, 2014).

Applications in Electrical Conductivity and Luminescence

- Research has shown that sulfur-pyrimidine ligands, similar to 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde, can be used in coordination polymers with copper(I)-halides to exhibit significant electrical conductivity and luminescence. This suggests potential applications in the field of materials science and photovoltaics (Gallego, Castillo, Gómez‐García, Zamora, & Delgado, 2012).

Chiral Discrimination in Asymmetric Autocatalysis

- Chiral pyrimidyl alkanols, similar to 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde, have been used in the chiral discrimination of organic compounds through asymmetric autocatalysis, implying its potential use in understanding chiral discrimination and synthesis (Soai & Sato, 2002).

Safety And Hazards

properties

IUPAC Name |

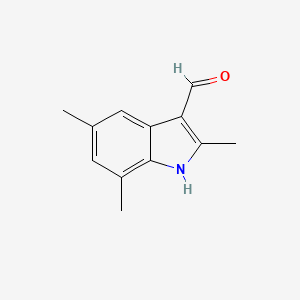

2-(2-methylpropylsulfanyl)pyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-7(2)6-13-9-10-3-8(5-12)4-11-9/h3-5,7H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKKVDAOKZVIGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(C=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

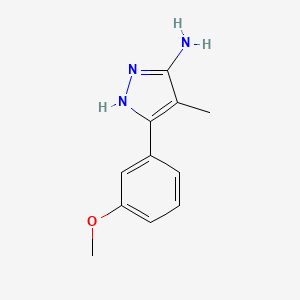

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)